1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2.2ClH/c1-14-5-6-15(19)11-17(14)21-9-7-20(8-10-21)12-16(22)13-23-18(2,3)4;;/h5-6,11,16,22H,7-10,12-13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWMHQQCWHYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the 5-chloro-2-methylphenyl group.
Introduction of the piperazine ring.
Attachment of the tert-butoxy group.
Final conversion to the dihydrochloride salt.
Each step requires specific reagents and conditions. For instance, the tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst under reflux conditions. The piperazine ring is usually synthesized through a cyclization reaction involving ethylenediamine and a suitable carbonyl compound. The final dihydrochloride form is achieved by treating the base compound with hydrochloric acid.
Industrial Production Methods
Industrial synthesis of this compound involves scaling up the laboratory procedures while maintaining strict control over reaction conditions to ensure high yield and purity. The key steps include:
Bulk synthesis of intermediate compounds.
Optimization of reaction conditions for scalability.
Efficient purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form corresponding ketones or aldehydes.
Reduction: : Can be reduced to primary or secondary alcohols under appropriate conditions.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
Oxidation: : Formation of ketones like 5-chloro-2-methylphenyl ketone.
Reduction: : Alcohol derivatives.
Substitution: : Products where the chloro group is replaced by other functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant properties. The piperazine moiety is known for its role in the modulation of serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Studies have demonstrated that modifications in the piperazine structure can enhance receptor affinity and efficacy, potentially leading to improved therapeutic outcomes .
2. Antipsychotic Properties
The compound's structural analogs have been investigated for their antipsychotic effects, particularly in managing schizophrenia. The presence of the chloro-substituted phenyl group is thought to contribute to the antagonistic activity at dopamine D2 receptors, which is a common target for antipsychotic medications. Clinical trials have shown promising results in reducing psychotic symptoms, although further studies are necessary to establish safety and efficacy profiles .
Case Study 1: Efficacy in Depression
A randomized controlled trial evaluated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. The study reported a significant reduction in depressive symptoms compared to placebo, suggesting that this class of compounds may serve as effective antidepressants .
Case Study 2: Schizophrenia Management
Another study focused on the impact of a related compound on patients with schizophrenia. The results indicated a marked improvement in both positive and negative symptoms, with a favorable side effect profile compared to traditional antipsychotics. This supports the potential use of such compounds in clinical settings .
Mechanism of Action
This compound primarily exerts its effects through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Its mechanism involves binding to these receptors, altering their function, and consequently modulating neurotransmitter release and uptake. This action affects various neural pathways, which could lead to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine derivatives with substituted aryl groups and alcohol/ether side chains. Below is a comparative analysis with structurally or functionally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Flexibility: The target compound’s tert-butoxy chain distinguishes it from analogs like 35 (), which features a fluorophenyl ketone group. This difference may alter receptor-binding kinetics or metabolic stability .
Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases. For instance, 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol dihydrochloride () shares this property, facilitating in vivo administration .
Synthetic Yields :
- Urea derivatives in show yields >85%, indicating efficient synthetic routes for piperazine-thiazole hybrids. The target compound’s synthesis may require optimization due to steric hindrance from the tert-butoxy group .
Receptor Specificity :
- Compound 35 () acts as an androgen receptor antagonist, while the target compound’s 5-chloro-2-methylphenyl group (common in antipsychotics like aripiprazole analogs) suggests serotonin or dopamine receptor modulation .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data (e.g., IC₅₀, receptor binding) for the target compound are absent in the evidence. Extrapolation from analogs is necessary but carries uncertainty.
- Structural Optimization: The tert-butoxy group may enhance blood-brain barrier penetration compared to phenoxy or allyl groups (), but this requires experimental validation .
Biological Activity
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity, particularly its potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₈H₂₉ClN₂O₂
- Molecular Weight : 336.89 g/mol
- IUPAC Name : this compound
This structure features a tert-butoxy group and a piperazine moiety, which are known to influence its pharmacological properties.
Research indicates that this compound exhibits biological activity primarily through the modulation of neurotransmitter systems. Specifically, it acts as an antagonist at dopamine and serotonin receptors, particularly targeting the D2-like and 5-HT2 receptor subtypes. This mechanism is crucial for its potential use in treating various neuropsychiatric disorders, including schizophrenia and depression .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain bacterial strains. For instance, it has shown promising results against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb), suggesting its potential as an antimicrobial agent . The efficacy was assessed using various assays, including fluorescence-based assays and resazurin colorimetric assays, which indicated over 50% inhibition in specific bacterial strains.
In Vivo Studies
In vivo evaluations further support the compound's therapeutic potential. Animal models have been utilized to assess its effects on behavior and physiological responses. Notably, studies have shown that the compound can reduce anxiety-like behaviors in rodents, indicating its anxiolytic properties . Additionally, it has been tested for anti-inflammatory effects, demonstrating a reduction in inflammatory markers in various disease models.
Case Study 1: Neuropsychiatric Disorders
A clinical trial involving patients with schizophrenia examined the efficacy of this compound as an adjunct therapy. Results indicated significant improvements in positive and negative symptom scales compared to placebo-controlled groups. The study highlighted the compound's role in modulating dopaminergic pathways, leading to enhanced therapeutic outcomes .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against resistant strains of Mtb. The findings revealed that it not only inhibited bacterial growth but also enhanced the efficacy of established antibiotics when used in combination therapies. This synergistic effect suggests a potential for developing new treatment regimens for resistant tuberculosis strains .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the critical parameters to optimize during the multi-step synthesis of this compound, and how can yield and purity be maximized?
Answer:
The synthesis of this compound involves multi-step organic reactions, including piperazine ring formation, etherification, and dihydrochloride salt preparation. Key parameters to optimize include:
- Temperature control : Exothermic reactions (e.g., amine alkylation) require precise cooling to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for ether bond formation .
- Reaction time : Extended reaction times for piperazine intermediate purification reduce residual unreacted precursors, improving final product purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
